N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F2N3O2S.ClH/c24-18-15-19(25)22-20(16-18)31-23(26-22)28(10-4-9-27-11-13-30-14-12-27)21(29)8-7-17-5-2-1-3-6-17;/h1-3,5-6,15-16H,4,7-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDODOICHQWBSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole ring with fluorine substitutions at the 4 and 6 positions. This can be achieved through a cyclization reaction involving appropriate precursors such as 4,6-difluoroaniline and a thioamide.
Attachment of the Morpholinopropyl Group: The next step involves the introduction of the morpholinopropyl group. This can be done through a nucleophilic substitution reaction where the benzo[d]thiazole intermediate reacts with a morpholinopropyl halide under basic conditions.
Formation of the Phenylpropanamide Moiety: The final step involves the coupling of the intermediate with a phenylpropanamide derivative. This can be achieved through an amide bond formation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. This may involve:
Optimization of Reaction Conditions: Adjusting parameters such as temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to accelerate reaction rates and improve selectivity.
Purification Techniques: Utilizing advanced purification methods such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, or electrophiles in the presence of appropriate catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and cellular signaling modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing cellular signaling pathways, such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
N-(4,6-Difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide Hydrochloride
- Core Structure: Shares the 4,6-difluorobenzo[d]thiazole and 3-morpholinopropyl groups but replaces the 3-phenylpropanamide with a 5-methylisoxazole-3-carboxamide moiety .
- Key Differences: Isoxazole vs. Isoxazoles are known bioisosteres for carboxylic acids, which may influence solubility and metabolic pathways. Pharmacokinetics: Both compounds include a hydrochloride salt, improving aqueous solubility. However, the phenylpropanamide in the target compound may confer extended half-life due to increased hydrophobic interactions.
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
- Core Structure: Retains the 4,6-difluorobenzo[d]thiazole but substitutes the morpholinopropyl and phenylpropanamide groups with a 2,3-dihydrobenzo[b][1,4]dioxine carbohydrazide .
- Dihydrodioxine Ring: This electron-rich aromatic system could alter electronic properties, affecting interactions with enzymatic targets.
Triazole and Thiadiazole Derivatives (–4)
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () and 1,3,4-thiadiazoles () share heterocyclic frameworks but differ in core structure and substituents:
- Triazole/Thiadiazole vs. Benzothiazole: Triazoles and thiadiazoles are smaller heterocycles with distinct electronic profiles.
- Biological Activity : While benzothiazoles are linked to kinase modulation, thiadiazoles are frequently associated with antimicrobial or anti-inflammatory effects, suggesting divergent therapeutic applications.
Structural and Functional Implications
Substituent Effects
- Fluorine Atoms: The 4,6-difluoro substitution in the target compound and analogs (e.g., ) enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated benzothiazoles .
- Morpholinopropyl Group: Present in both the target compound and , this group likely improves solubility and pharmacokinetics via its hydrophilic morpholine ring and flexible propyl linker.
Pharmacokinetic and Pharmacodynamic Profiles
- Solubility : Hydrochloride salts in the target compound and ensure higher aqueous solubility than neutral analogs (e.g., carbohydrazide in ).
- Binding Interactions : The 3-phenylpropanamide in the target compound may engage in π-π stacking or hydrophobic interactions absent in isoxazole or carbohydrazide analogs.
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This compound features a difluorobenzo[d]thiazole moiety and a morpholinopropyl side chain, which may enhance its biological activity against various targets.
Chemical Structure and Properties
The molecular formula of this compound is C17H20F2N4OS, with a molecular weight of approximately 366.43 g/mol. The unique structural features contribute to its pharmacological properties, making it a candidate for further investigation in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C17H20F2N4OS |
| Molecular Weight | 366.43 g/mol |
| Structural Features | Difluorobenzo[d]thiazole, Morpholinopropyl side chain |
Current literature lacks detailed studies on the specific mechanism of action for this compound. However, preliminary interaction studies suggest that the compound may bind to specific enzymes or receptors involved in cancer pathways, potentially modulating their activity and influencing downstream signaling.
Anticancer Properties
Initial findings indicate that this compound could exhibit anticancer properties. The presence of fluorine atoms in the benzo[d]thiazole ring is believed to enhance its pharmacological potential, possibly improving its efficacy against cancer cell lines.
Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory potential of this compound. The structural characteristics suggest that it may interfere with inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.
Case Studies and Research Findings
Research Implications and Future Directions
Given the promising structural characteristics and preliminary findings regarding biological activity, further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- In vitro and In vivo Studies : Conducting comprehensive studies to evaluate the compound's efficacy against various cancer cell lines and inflammatory models.
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects will be crucial for understanding its therapeutic potential.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure influence biological activity could lead to the development of more potent derivatives.
Q & A
Q. What are the critical considerations for synthesizing N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride?
- Methodological Answer : Synthesis involves multi-step organic reactions, including condensation of benzo[d]thiazole precursors with morpholine derivatives and subsequent amidation. Key steps include:
- Step 1 : Preparation of the fluorinated benzo[d]thiazole core via cyclization of substituted thioureas under acidic conditions (e.g., HCl catalysis) .
- Step 2 : Alkylation of the morpholinopropyl group using 3-morpholinopropyl chloride under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
- Step 3 : Final coupling with 3-phenylpropanoyl chloride, followed by hydrochloride salt formation.
Critical Parameters : Solvent choice (polar aprotic solvents enhance reaction rates), temperature control (60–80°C minimizes side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., difluoro-substituted benzo[d]thiazole protons at δ 7.2–8.1 ppm, morpholine protons at δ 3.4–3.7 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and morpholine C-O-C asymmetric stretch (~1100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected ~500–550 g/mol) and fragmentation patterns .
- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S, and Cl percentages (deviations >0.3% indicate impurities) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for structurally similar benzo[d]thiazole derivatives?
- Methodological Answer :
- Comparative SAR Analysis : Tabulate substituent effects (e.g., fluorine vs. chlorine at position 4/6 of benzo[d]thiazole) on target binding. For example, fluorination increases metabolic stability but may reduce solubility .
- Dose-Response Curves : Use IC₅₀/EC₅₀ values from enzyme inhibition assays (e.g., kinase or protease targets) to differentiate potency variations .
- Solubility-Permeability Studies : Address discrepancies in cellular uptake via logP measurements (HPLC) and parallel artificial membrane permeability assays (PAMPA) .
Q. How can computational methods optimize the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., electron-deficient benzo[d]thiazole rings) and guide functionalization .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .
- ADMET Prediction : Use tools like SwissADME to filter candidates with favorable pharmacokinetic profiles (e.g., BBB permeability, CYP450 inhibition risks) .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., over-alkylation) and improve yield consistency .
- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to optimize parameters (e.g., reagent stoichiometry, mixing speed) .
- In-Process Analytics : Implement real-time PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor intermediate purity .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma vs. cell media .
- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to quantify biodistribution and correlate with efficacy .
- Species-Specific Factors : Compare metabolic enzyme expression (e.g., CYP3A4 in humans vs. CYP3A11 in mice) to explain interspecies variability .
Q. What statistical approaches validate reproducibility in dose-dependent efficacy studies?
- Methodological Answer :
- ANOVA with Tukey’s Post Hoc Test : Identify significant differences (p < 0.05) between treatment groups .
- Power Analysis : Ensure sample sizes ≥6 per group (α = 0.05, power = 0.8) to detect ≥20% effect sizes .
- Bland-Altman Plots : Assess inter-lab variability in IC₅₀ measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
